molecular formula C10H10BrFN2O B8524460 2-(3-bromo-8-fluoroH-imidazo[1,2-a]pyridin-7-yl)propan-2-ol

2-(3-bromo-8-fluoroH-imidazo[1,2-a]pyridin-7-yl)propan-2-ol

Cat. No. B8524460
M. Wt: 273.10 g/mol
InChI Key: LEMJBWMIBGUDJK-UHFFFAOYSA-N
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Patent
US07226926B2

Procedure details

2-(8-Fluoroimidazo[1,2-α]pyridin-7-yl)propan-2-ol (1.00 g, 5.2 mmol) was brominated by treatment with bromine in methanol, in the presence of potassium bromide and sodium acetate, affording 2-(3-bromo-8-fluoroimidazo[1,2-α]pyridin-7-yl)propan-2-ol (637 mg, 45%): δH (360 MHz, CDCl3) 1.72 (6H, s), 7.32 (1H, t, J 6.9), 7.59 (1H, s), 7.89 (1H, d, J 7.3); m/z (ES+) 275 (100%, [M]+), 273 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]2[N:4]([CH:12]=[CH:13][N:14]=2)[CH:5]=[CH:6][C:7]=1[C:8]([OH:11])([CH3:10])[CH3:9].[Br:15]Br.[Br-].[K+].C([O-])(=O)C.[Na+]>CO>[Br:15][C:12]1[N:4]2[CH:5]=[CH:6][C:7]([C:8]([OH:11])([CH3:10])[CH3:9])=[C:2]([F:1])[C:3]2=[N:14][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=2N(C=CC1C(C)(C)O)C=CN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CC(=C2F)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 637 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.